4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide
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Overview
Description
4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylamino group attached to a pyridine ring, along with two dimethylcarboxamide groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of cyclopropylamine and dimethylpyridine-2,6-dicarboxylic acid as starting materials. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes within cells .
Comparison with Similar Compounds
Similar Compounds
4-[(Cyclopropylamino)methyl]nicotinic acid: Shares a similar cyclopropylamino group but differs in the overall structure and functional groups.
4-[(Cyclopropylamino)sulfonyl]benzenesulfonyl chloride: Contains a cyclopropylamino group attached to a benzene ring with sulfonyl chloride groups.
Uniqueness
4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
88561-45-9 |
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Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-(cyclopropylamino)-2-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C12H16N4O2/c1-13-11(17)9-5-8(15-7-3-4-7)6-10(16-9)12(18)14-2/h5-7H,3-4H2,1-2H3,(H,13,17)(H,14,18)(H,15,16) |
InChI Key |
JGBQDGDADMSBJE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=N1)C(=O)NC)NC2CC2 |
Origin of Product |
United States |
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